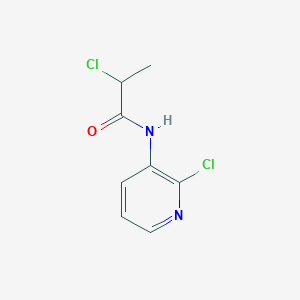

2-chloro-N-(2-chloropyridin-3-yl)propanamide

Description

2-Chloro-N-(2-chloropyridin-3-yl)propanamide is a dichlorinated propanamide derivative featuring a chloro substituent on both the propanamide chain and the pyridine ring. This compound is primarily utilized as a synthetic intermediate or building block in pharmaceutical and organic chemistry. Its structure (C₈H₇Cl₂N₂O; MW: 233.06 g/mol) confers reactivity for further functionalization, such as nucleophilic substitution or coupling reactions, due to the electron-withdrawing chlorine atoms .

Properties

IUPAC Name |

2-chloro-N-(2-chloropyridin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-5(9)8(13)12-6-3-2-4-11-7(6)10/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCGMXXQYXAUJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(N=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloropyridin-3-yl)propanamide typically involves the following steps:

Chlorination of Pyridine: The starting material, pyridine, undergoes chlorination to introduce chlorine atoms at specific positions on the ring. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

Amidation Reaction: The chlorinated pyridine derivative is then reacted with propanoyl chloride (CH3CH2COCl) in the presence of a base such as triethylamine (Et3N) to form the desired propanamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the precision of reagent addition and temperature control, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloropyridin-3-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction Reactions: Reduction can be used to modify the amide group or to reduce the pyridine ring to a piperidine derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-(2-chloropyridin-3-yl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloropyridin-3-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Key Observations:

Chlorine atoms increase lipophilicity and electron-withdrawing effects, favoring reactions like SN2 substitutions or cross-coupling. Heterocyclic groups (e.g., thiadiazole in ) introduce additional pharmacophoric elements, broadening biological activity.

Synthetic Utility :

- CNMP is optimized for continuous manufacturing due to its stability under process conditions, whereas the target compound’s pyridine ring may require tailored purification methods .

- The impurity (RS)-2-chloro-N-(2-methylphenyl)-propanamide highlights the importance of regioselective synthesis to avoid byproducts in drug formulations .

Biological Relevance: Compounds with indole or tryptamine moieties (e.g., ) exhibit pronounced biological activity, unlike the target compound, which is primarily a synthetic intermediate.

Biological Activity

2-chloro-N-(2-chloropyridin-3-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₈H₈Cl₂N₂O

- Molecular Weight : 203.07 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds, particularly 2-chloro-N-phenylacetamide, which shares structural similarities with this compound. This substance demonstrated significant antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) ranged from 128 to 256 µg/mL, while the minimum fungicidal concentration (MFC) was between 512 and 1,024 µg/mL. Additionally, it inhibited biofilm formation by up to 92% and disrupted preformed biofilms by up to 87% .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown efficacy against both gram-positive and gram-negative bacteria. Research into its antimicrobial spectrum could yield valuable insights into its applicability as a therapeutic agent.

Case Studies

- Antifungal Efficacy Study : A study evaluated the antifungal potential of 2-chloro-N-phenylacetamide against clinical strains resistant to conventional antifungals. The findings indicated that the compound effectively inhibited fungal growth and biofilm formation, highlighting its potential as an alternative treatment for resistant strains .

- Synergistic Effects with Other Antifungals : The combination of this compound with existing antifungal agents was assessed, revealing antagonistic interactions with amphotericin B and fluconazole. This suggests caution in co-administration due to reduced efficacy when combined .

Data Table

| Biological Activity | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) | Notes |

|---|---|---|---|---|

| Antifungal (C. albicans) | 128 - 256 | 512 - 1,024 | Up to 92% | Effective against fluconazole-resistant strains |

| Antifungal (C. parapsilosis) | 128 - 256 | 512 - 1,024 | Up to 87% | Significant disruption of preformed biofilms |

Q & A

Basic Research Question

- HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) to quantify impurities. Monitor retention times against a reference standard .

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Degradation products (e.g., hydrolyzed amides or oxidized pyridine rings) can be identified via LC-MS .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- DFT calculations : Compute electrostatic potential maps to identify electrophilic sites (e.g., chloro groups on pyridine or propanamide).

- Transition state analysis : Model SN2 pathways for substitution at the pyridine’s 2-chloro position, considering steric hindrance from the adjacent propanamide group .

- Solvent effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) to predict rate enhancements .

What are the common byproducts formed during the synthesis of this compound, and how can they be minimized?

Advanced Research Question

- Di-substitution byproducts : Excess acyl chloride may lead to N,N-di-propanamide derivatives. Use controlled stoichiometry (1:1 amine:acyl chloride) and slow addition rates .

- Hydrolysis products : Moisture exposure can hydrolyze the amide bond. Maintain anhydrous conditions and use molecular sieves .

- Oxidation byproducts : Chloro-pyridine rings may oxidize under harsh conditions. Replace oxidizing agents (e.g., iron powder) with milder reductants like NaBH₄ .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly as an enzyme inhibitor?

Advanced Research Question

- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values with known inhibitors .

- CYP450 interaction studies : Use liver microsomes and LC-MS/MS to assess metabolic stability and competitive inhibition .

- Cellular toxicity : Perform MTT assays on HEK293 or HepG2 cells to determine cytotoxic thresholds (e.g., CC₅₀ > 100 µM) .

How can isotopic labeling (e.g., ¹³C, ²H) aid in tracking the metabolic fate of this compound in pharmacokinetic studies?

Advanced Research Question

- Synthesis of labeled analogs : Introduce ¹³C at the propanamide carbonyl or ²H on the pyridine ring via modified precursors (e.g., ¹³C-cyanoacetate) .

- Mass spectrometry tracing : Use SRM (selected reaction monitoring) to detect labeled metabolites in plasma or urine samples. Quantitate using isotope dilution methods .

What strategies mitigate contradictions in reported bioactivity data for chloro-propanamide derivatives?

Advanced Research Question

- Meta-analysis : Compare datasets across studies, controlling for variables like assay type (e.g., cell-free vs. cell-based) and compound purity (HPLC >95%) .

- Structure-activity relationship (SAR) modeling : Use QSAR to identify critical substituents (e.g., chloro position) influencing activity. Validate with synthetic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.